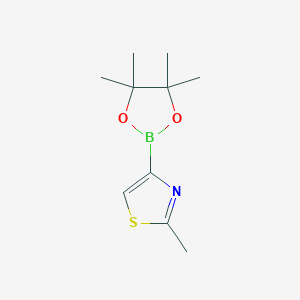

![molecular formula C9H19NO3S B6169016 tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate CAS No. 1933499-51-4](/img/no-structure.png)

tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate, also known as TB-NESC, is an organosulfur compound. It is a colorless liquid with a faint odor, and is soluble in water and organic solvents. TB-NESC is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals, in the development of new catalysts, and in the study of enzyme inhibition.

科学的研究の応用

Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate has a variety of scientific applications. It is used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It is also used in the development of new catalysts, such as those used in the synthesis of polymers. Additionally, this compound is used in the study of enzyme inhibition, as it has been shown to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase.

作用機序

Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate has been shown to act as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme, preventing the substrate from binding. This results in the enzyme being unable to catalyze the reaction and the substrate being unable to be converted into the product.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase, leading to changes in the metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory and antifungal effects.

実験室実験の利点と制限

The main advantage of using tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate in laboratory experiments is its ability to inhibit the activity of enzymes, which can be useful for studying the effects of enzyme inhibition. However, this compound can be toxic in high concentrations, so it is important to use it in a safe and controlled environment.

将来の方向性

In the future, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate could be used to develop new drugs and catalysts, as well as to study the effects of enzyme inhibition in more detail. Additionally, this compound could be used to study the effects of enzyme inhibition on other biochemical and physiological processes, such as metabolism and inflammation. Finally, this compound could be used to develop new methods of synthesizing other organosulfur compounds.

合成法

Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl bromide with 2-sulfanylethoxyethanol in the presence of a base, such as sodium hydroxide. This reaction is known as the Williamson ether synthesis. Other methods of synthesis include the reaction of tert-butyl bromide with 2-sulfanylethoxyethanol in the presence of an acid, such as sulfuric acid, and the reaction of tert-butyl chloride with 2-sulfanylethoxyethanol in the presence of a base.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 2-mercaptoethanol followed by reaction with ethylene oxide.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "2-mercaptoethanol", "ethylene oxide" ], "Reaction": [ "Add 2-mercaptoethanol to a solution of tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent.", "Stir the reaction mixture at room temperature for a suitable time until completion of the reaction is confirmed by TLC or other suitable analytical method.", "Add ethylene oxide to the reaction mixture and stir at room temperature for a suitable time until completion of the reaction is confirmed by TLC or other suitable analytical method.", "Work up the reaction mixture by standard procedures to obtain tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate as a solid or liquid product." ] } | |

CAS番号 |

1933499-51-4 |

分子式 |

C9H19NO3S |

分子量 |

221.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。